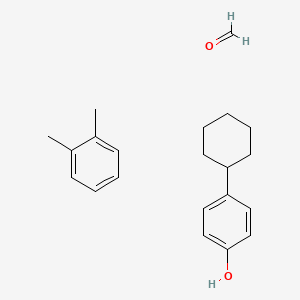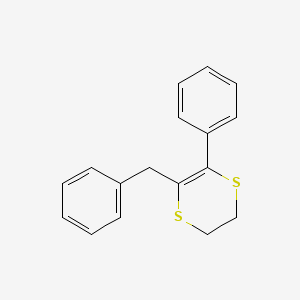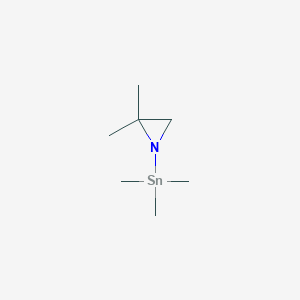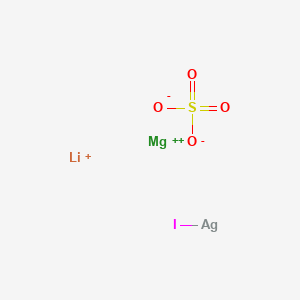
1-Chloro-1-methoxypentane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-1-methoxypentane is an organic compound with the molecular formula C6H13ClO It is a chlorinated ether, characterized by the presence of a chlorine atom and a methoxy group attached to a pentane chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Chloro-1-methoxypentane can be synthesized through the reaction of 1-pentanol with thionyl chloride to form 1-chloropentane, followed by the reaction with sodium methoxide to introduce the methoxy group. The reaction conditions typically involve:
Step 1: 1-Pentanol reacts with thionyl chloride in the presence of a base to form 1-chloropentane.
Step 2: 1-Chloropentane is then reacted with sodium methoxide in methanol to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Chloro-1-methoxypentane undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation: The methoxy group can be oxidized to form aldehydes or carboxylic acids.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide, potassium cyanide, or primary amines in polar aprotic solvents.
Elimination Reactions: Strong bases such as potassium tert-butoxide in aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed:
Nucleophilic Substitution: Products include alcohols, nitriles, or amines.
Elimination Reactions: Alkenes such as pentene.
Oxidation: Aldehydes or carboxylic acids depending on the extent of oxidation.
Wissenschaftliche Forschungsanwendungen
1-Chloro-1-methoxypentane has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential effects on biological systems, including its interactions with enzymes and cellular membranes.
Medicine: Explored for its potential use in drug development, particularly as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.
Wirkmechanismus
The mechanism of action of 1-Chloro-1-methoxypentane involves its interaction with nucleophiles and electrophiles. The chlorine atom, being a good leaving group, facilitates nucleophilic substitution reactions. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and interactions with biological targets.
Vergleich Mit ähnlichen Verbindungen
1-Chloro-1-methylcyclopentane: Similar in structure but with a cyclopentane ring instead of a linear chain.
1-Methoxypentane: Lacks the chlorine atom, making it less reactive in nucleophilic substitution reactions.
1-Chloro-4-methoxypentane: Similar but with the methoxy group positioned differently on the pentane chain.
Uniqueness: 1-Chloro-1-methoxypentane is unique due to the presence of both a chlorine atom and a methoxy group on the same carbon atom, which imparts distinct reactivity and chemical properties. This dual functionality makes it a versatile intermediate in organic synthesis and a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
59452-74-3 |
|---|---|
Molekularformel |
C6H13ClO |
Molekulargewicht |
136.62 g/mol |
IUPAC-Name |
1-chloro-1-methoxypentane |
InChI |
InChI=1S/C6H13ClO/c1-3-4-5-6(7)8-2/h6H,3-5H2,1-2H3 |
InChI-Schlüssel |
CYKLQQNAVINLJT-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(OC)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-[(3,4-Dimethoxyphenyl)methyl]hexahydropyrimidine-2,4,6-trione](/img/structure/B14611012.png)

![Butanamide, N-[1-(2-methylpropyl)-2-oxopentyl]-](/img/structure/B14611027.png)
![2-{[(1-Ethyl-5-nitro-1H-imidazol-2-yl)methyl]sulfanyl}pyrimidine](/img/structure/B14611031.png)



![N,N-Dimethylbicyclo[2.1.1]hexane-5-carboxamide](/img/structure/B14611048.png)





